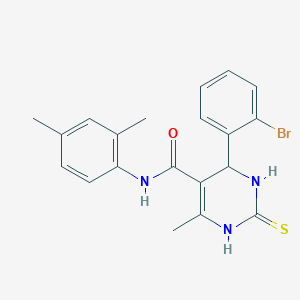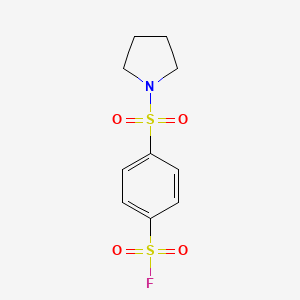
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases and has been used in a variety of biochemical and physiological experiments.
Mécanisme D'action
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride inhibits serine proteases by irreversibly binding to the active site of the enzyme. The sulfonyl fluoride group of the compound reacts with the hydroxyl group of the serine residue in the active site, forming a covalent bond that blocks the enzyme's activity. This mechanism of action makes this compound a potent and selective inhibitor of serine proteases.
Biochemical and Physiological Effects:
The inhibition of serine proteases by this compound has a variety of biochemical and physiological effects. It has been shown to block blood coagulation, reduce inflammation, and inhibit tumor growth. In addition, it has been used to study the role of serine proteases in various physiological processes such as digestion, immune response, and cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride in lab experiments is its potency and selectivity as an inhibitor of serine proteases. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one limitation of using this compound is its irreversible binding to the enzyme, which can make it difficult to study the enzyme's activity over time.
Orientations Futures
There are many future directions for research involving 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride. One area of interest is the development of new drugs that target serine proteases for the treatment of diseases such as cancer and inflammation. Another area of research is the study of the structure and function of serine proteases and their interactions with other enzymes and proteins. Finally, the use of this compound in combination with other inhibitors and drugs may provide new insights into the role of serine proteases in various physiological processes.
Méthodes De Synthèse
The synthesis of 4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride involves the reaction of 4-chlorobenzenesulfonyl fluoride with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as N,N-dimethylformamide. The resulting product is purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
4-Pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride is widely used in scientific research as a potent inhibitor of serine proteases. It has been used to study the role of serine proteases in various physiological processes such as blood coagulation, inflammation, and cancer. It has also been used to study the structure and function of serine proteases and to develop new drugs that target these enzymes.
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S2/c11-17(13,14)9-3-5-10(6-4-9)18(15,16)12-7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSREVQWSNKVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2461892.png)
![3-fluoro-N-[4-[[4-(4-methoxyphenyl)-1-piperazinyl]-oxomethyl]phenyl]benzenesulfonamide](/img/structure/B2461893.png)
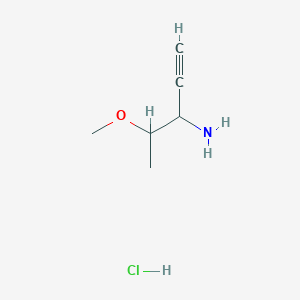
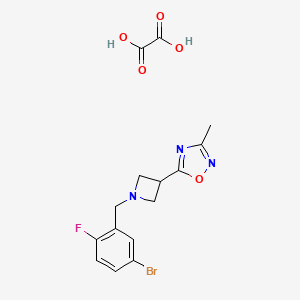
![1-(4-Fluorophenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2461897.png)
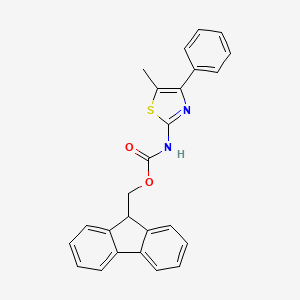

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2461903.png)
![4-benzoyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2461904.png)
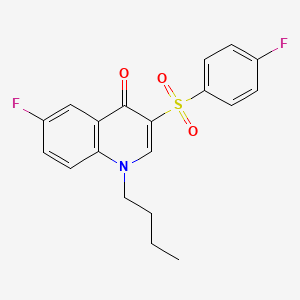
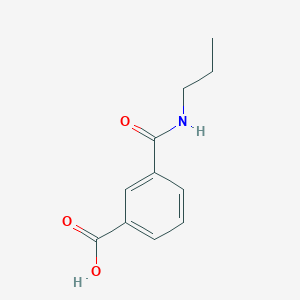
![6-Bromo-2-methylimidazo[1,2-b]pyridazine;hydrobromide](/img/structure/B2461911.png)

